N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Descripción
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-20(21-15-19-7-4-13-26-19)17-8-10-18(11-9-17)22-27(24,25)14-12-16-5-2-1-3-6-16/h1-14,22H,15H2,(H,21,23)/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASBCZNCDCINNC-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, with the molecular formula C20H18N2O4S and a molecular weight of 382.43 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O4S |
| Molecular Weight | 382.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1012951-94-8 |
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi.
Antimicrobial Activity
-
Antibacterial Activity :
- The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. In studies, it demonstrated a Minimum Inhibitory Concentration (MIC) of 25 µg/ml against this bacterium, indicating its potential as an antibacterial agent .
- Additionally, it has shown effectiveness against Gram-negative bacteria, with MIC values reported as low as 12.5 µg/ml for certain derivatives .
- Antifungal Activity :
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within microbial cells. The sulfonamide group may facilitate binding to bacterial enzymes or receptors critical for cell function.
Study on Antimicrobial Efficacy
A comprehensive study investigated the antimicrobial efficacy of several derivatives of benzamide compounds, including this compound. The findings indicated that modifications in the molecular structure could enhance antimicrobial potency:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| N-(furan-2-ylmethyl) derivative | 12.5 | Pseudomonas aeruginosa |
| N-(furan-2-ylmethyl) derivative | 25 | Staphylococcus aureus |
| Control Drug | 50 | Candida albicans |
These results suggest that structural variations can significantly impact biological activity, paving the way for further optimization and development of effective antimicrobial agents.
Potential Therapeutic Applications
Given its antimicrobial properties, this compound holds promise as a lead compound for developing new pharmaceuticals targeting infections caused by resistant bacterial strains.
Comparación Con Compuestos Similares
JXC010 (N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
- Key Differences: Substituents: JXC010 incorporates a 7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl group instead of the (E)-styryl sulfonamide. Synthesis: Both compounds share a benzamide core synthesized via nucleophilic acyl substitution, but JXC010 requires additional steps to introduce the quinolinone ring .
2-(Dimethylamino)-N-[2-(3-[(5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxyphenyl)sulfonylamino]anilino)ethyl]benzamide
- Key Differences: Substituents: This compound features a dimethylamino group and a branched sulfonamide-aniline-ethyl chain.
(E)-3-[4-Methoxy-3-([(8R)-8-([2-(3-Methoxyphenyl)acetyl]-methylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]sulfamoyl)phenyl]-N-pyridin-4-ylprop-2-enamide
- Key Differences: Substituents: A pyridin-4-yl group and tetrahydronaphthalen-sulfamoyl system replace the furan and styryl groups.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Targets |
|---|---|---|---|---|
| N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | Benzamide | Furan-2-ylmethyl, (E)-styryl sulfonamide | ~384.4 | Orexin receptors, Kinases |
| JXC010 | Benzamide | Furan-2-ylmethyl, 7-methoxyquinolin-3-yl | ~420.4 | Kinases, Proteases |
| 2-(Dimethylamino)-N-[2-(3-...]benzamide | Benzamide | Dimethylamino, methoxyphenyl sulfonamide | ~630.7 | Serotonin receptors, Orexin receptors |
| (E)-3-[4-Methoxy-3-...]prop-2-enamide | Benzamide | Pyridin-4-yl, tetrahydronaphthalen-sulfamoyl | ~675.8 | Orexin receptors, GPCRs |
Research Findings and Hypothetical Implications
- Sulfonamide vs. Quinolinone Systems: Sulfonamide-containing compounds (e.g., the target compound) may exhibit stronger hydrogen-bonding interactions with orexin receptors, whereas quinolinone derivatives (e.g., JXC010) could prioritize kinase inhibition due to their planar aromatic systems .
- Heterocyclic Influence : The furan ring in the target compound may reduce metabolic stability compared to pyridine or tetrahydronaphthalen systems, as furans are prone to oxidative degradation .
- Synthetic Complexity : The target compound’s synthesis is likely simpler than analogues with branched sulfonamide-aniline chains or tetracyclic systems, which require multi-step functionalization .
Métodos De Preparación
Synthetic Route Overview
This approach involves initial preparation of a 4-aminobenzoic acid derivative, followed by sulfonylation with (E)-2-phenylethenylsulfonyl chloride, and final amidation with furan-2-ylmethylamine.
Detailed Synthetic Procedure
Step 1: Protection of 4-aminobenzoic acid
4-Aminobenzoic acid (10.0 g, 73.0 mmol) is dissolved in a mixture of tetrahydrofuran (100 mL) and water (50 mL). Di-tert-butyl dicarbonate (17.5 g, 80.3 mmol) is added, followed by sodium hydroxide (3.2 g, 80.3 mmol). The mixture is stirred at room temperature for 12 hours. After reaction completion (monitored by TLC), the THF is removed under reduced pressure, and the aqueous phase is acidified with 1M HCl to pH 3. The precipitate is filtered, washed with water, and dried to yield 4-(tert-butoxycarbonylamino)benzoic acid.
Step 2: Preparation of (E)-2-phenylethenylsulfonyl chloride
Drawing from methodologies described for similar sulfonyl chlorides, (E)-2-phenylethenylsulfonyl chloride can be prepared by oxidative chlorination of (E)-2-phenylethenylthiol. A practical approach involves treating sodium (E)-2-phenylethenylsulfinate (prepared from styrene and sodium sulfite) with thionyl chloride in dichloromethane at 0°C.
Step 3: Sulfonylation of protected 4-aminobenzoic acid
4-(tert-butoxycarbonylamino)benzoic acid (5.0 g, 21.1 mmol) is dissolved in dichloromethane (50 mL) and pyridine (2.5 mL, 31.7 mmol) under nitrogen. The solution is cooled to 0°C, and (E)-2-phenylethenylsulfonyl chloride (4.6 g, 21.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature overnight. After completion, the mixture is washed with 10% HCl solution (3 × 50 mL), dried over anhydrous sodium sulfate, and concentrated to obtain the crude product. Column chromatography (100:1 dichloromethane/methanol) yields 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid after Boc deprotection with TFA/DCM (1:1, 20 mL).
Step 4: Amidation with furan-2-ylmethylamine
4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid (2.0 g, 6.3 mmol) is dissolved in dimethylformamide (30 mL). HATU (2.9 g, 7.6 mmol) and diisopropylethylamine (3.3 mL, 18.9 mmol) are added, and the mixture is stirred for 30 minutes. Furan-2-ylmethylamine (0.73 g, 7.6 mmol) is added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is diluted with ethyl acetate (100 mL), washed with water (3 × 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (ethyl acetate/hexanes, 1:1) to afford this compound.
Yield and Characterization
The overall yield for this method ranges from 45-55% across the four steps. The product can be characterized by the following spectroscopic data:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.38 (s, 1H, SO₂NH), 8.84 (t, J = 5.6 Hz, 1H, CONH), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.61 (d, J = 15.6 Hz, 1H, CH=CH), 7.58-7.55 (m, 2H, Ar-H), 7.45-7.36 (m, 3H, Ar-H), 7.32 (d, J = 15.6 Hz, 1H, CH=CH), 7.28 (dd, J = 1.8, 0.8 Hz, 1H, furan-H), 6.43 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.22 (dd, J = 3.2, 0.8 Hz, 1H, furan-H), 4.48 (d, J = 5.6 Hz, 2H, CH₂).
Preparation Method 2: Convergent Synthesis Approach
Synthetic Route Overview
This approach involves the separate preparation of two key intermediates: 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid and furan-2-ylmethylamine, followed by their convergent coupling.
Detailed Synthetic Procedure
Step 1: Preparation of 4-nitrobenzoic acid methyl ester
4-Nitrobenzoic acid (10.0 g, 59.8 mmol) is dissolved in methanol (100 mL). Concentrated sulfuric acid (2 mL) is added, and the mixture is refluxed for 8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (100 mL). The organic phase is washed with saturated sodium bicarbonate solution (2 × 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to obtain methyl 4-nitrobenzoate.
Step 2: Reduction to 4-aminobenzoic acid methyl ester
Methyl 4-nitrobenzoate (8.0 g, 44.2 mmol) is dissolved in methanol (80 mL). Nickel chloride hexahydrate (21.0 g, 88.4 mmol) is added, followed by sodium borohydride (5.0 g, 132.6 mmol) in small portions at 0°C. The mixture is stirred at room temperature for 2 hours. After completion, the reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate (100 mL), washed with water (2 × 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to obtain methyl 4-aminobenzoate.
Step 3: Sulfonylation of methyl 4-aminobenzoate
Similar to step 3 in Method 1, methyl 4-aminobenzoate is reacted with (E)-2-phenylethenylsulfonyl chloride in the presence of pyridine to yield methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate.
Step 4: Hydrolysis to 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate (5.0 g, 15.1 mmol) is dissolved in a mixture of THF (50 mL), methanol (25 mL), and 2M aqueous sodium hydroxide (25 mL). The mixture is stirred at room temperature for 4 hours. After completion, THF and methanol are removed under reduced pressure, and the aqueous phase is acidified with 1M HCl to pH 3. The precipitate is filtered, washed with water, and dried to yield 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid.
Step 5: Preparation of furan-2-ylmethylamine
Furan-2-carbaldehyde (5.0 g, 52.0 mmol) is dissolved in methanol (50 mL). Hydroxylamine hydrochloride (4.0 g, 57.2 mmol) and sodium acetate (7.0 g, 85.3 mmol) are added, and the mixture is refluxed for 2 hours. After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate (100 mL), washed with water (2 × 50 mL) and brine (50 mL), and dried to yield furan-2-carboxaldehyde oxime. This oxime (4.0 g, 36.0 mmol) is dissolved in methanol (50 mL), and sodium cyanoborohydride (3.4 g, 54.0 mmol) is added. The pH is adjusted to 3 with concentrated HCl, and the mixture is stirred at room temperature for 4 hours. After workup and purification, furan-2-ylmethylamine is obtained.
Step 6: Amide coupling
The coupling of 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid with furan-2-ylmethylamine is carried out as described in step 4 of Method 1.
Yield and Efficiency Analysis
Table 1 provides a comparison of reaction conditions and yields for key steps in the convergent synthesis approach.
Table 1. Reaction Conditions and Yields for Key Steps in Method 2
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-Nitrobenzoic acid, MeOH, H₂SO₄ | Reflux, 8h | 92-95 |
| 2 | NiCl₂·6H₂O, NaBH₄, MeOH | 0°C → RT, 2h | 85-90 |
| 3 | (E)-2-Phenylethenylsulfonyl chloride, Pyridine, DCM | 0°C → RT, 16h | 75-80 |
| 4 | NaOH, THF/MeOH/H₂O | RT, 4h | 90-95 |
| 5 | NH₂OH·HCl, NaOAc, then NaCNBH₃ | Reflux, then RT | 70-75 |
| 6 | HATU, DIPEA, DMF | RT, 16h | 80-85 |
The overall yield for the convergent synthesis ranges from 30-40%, slightly lower than Method 1 due to the additional steps, but offers greater flexibility in modifying either the acid or amine component.
Preparation Method 3: Sequential Functionalization of 4-Nitrobenzamide
Synthetic Route Overview
This approach begins with the preparation of N-(furan-2-ylmethyl)-4-nitrobenzamide, followed by reduction of the nitro group and sulfonylation with (E)-2-phenylethenylsulfonyl chloride.
Detailed Synthetic Procedure
Step 1: Preparation of 4-nitrobenzoyl chloride
4-Nitrobenzoic acid (10.0 g, 59.8 mmol) is suspended in dichloromethane (100 mL). Thionyl chloride (8.7 mL, 119.6 mmol) and 2-3 drops of DMF are added. The mixture is refluxed for 3 hours. After completion, the solvent and excess thionyl chloride are removed under reduced pressure to obtain 4-nitrobenzoyl chloride.
Step 2: Preparation of N-(furan-2-ylmethyl)-4-nitrobenzamide
Furan-2-ylmethylamine (5.8 g, 59.8 mmol) and triethylamine (12.5 mL, 89.7 mmol) are dissolved in dichloromethane (100 mL) and cooled to 0°C. 4-Nitrobenzoyl chloride from step 1 is dissolved in dichloromethane (50 mL) and added dropwise. The mixture is stirred at room temperature for 4 hours. After workup and purification, N-(furan-2-ylmethyl)-4-nitrobenzamide is obtained.
Step 3: Reduction of nitro group
N-(furan-2-ylmethyl)-4-nitrobenzamide (5.0 g, 19.3 mmol) is dissolved in methanol (50 mL). Nickel chloride hexahydrate (9.2 g, 38.6 mmol) is added, followed by sodium borohydride (2.2 g, 57.9 mmol) at 0°C. The mixture is stirred at room temperature for 1 hour. After filtration through Celite and removal of solvent, N-(furan-2-ylmethyl)-4-aminobenzamide is obtained.
Step 4: Sulfonylation of amino group
N-(furan-2-ylmethyl)-4-aminobenzamide (3.0 g, 13.1 mmol) is dissolved in pyridine (20 mL) and cooled to 0°C. (E)-2-Phenylethenylsulfonyl chloride (3.0 g, 13.8 mmol) is added, and the mixture is stirred at room temperature overnight. After workup and purification, this compound is obtained.
Process Optimization and Scale-up Considerations
Table 2 summarizes the optimization parameters for Method 3, which has shown potential for scale-up due to its straightforward sequence and use of stable intermediates.
Table 2. Optimization Parameters for Method 3
| Parameter | Condition Range | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature (Step 2) | -10°C to 25°C | 0°C to RT | +5% at 0°C |
| Reduction Catalyst | Pd/C, Ni/Ra, NiCl₂ | NiCl₂·6H₂O | Higher selectivity |
| Sulfonylation Base | TEA, Pyridine, DIPEA | Pyridine | +10% with pyridine |
| Reaction Time (Step 4) | 4h to 24h | 16h | Optimal conversion |
| Purification Method | Recryst., Chromatography | Column (DCM/MeOH 100:1) | Higher purity |
For large-scale production, the following modifications are recommended:
- Use of continuous flow reactors for the amidation step
- Implementation of in-process controls for the reduction step
- Optimization of work-up procedures to minimize solvent usage
Comparative Analysis of Synthetic Methods
The three preparation methods described offer different advantages depending on the specific requirements of synthesis. Table 3 provides a comparative analysis of the three methods.
Table 3. Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 45-55% | 30-40% | 40-50% |
| Number of Steps | 4 | 6 | 4 |
| Reaction Time | 48-72h | 72-96h | 36-48h |
| Reagent Cost | Moderate | High | Low |
| Scalability | Good | Moderate | Excellent |
| Purification Complexity | Moderate | High | Low |
| Functional Group Tolerance | Moderate | High | Low |
Method 1 offers a good balance between yield and number of steps, making it suitable for laboratory-scale synthesis. Method 2, despite having more steps, provides greater flexibility for analogue synthesis through late-stage diversification. Method 3 shows the greatest potential for industrial-scale production due to its robustness and straightforward purification procedures.
Spectroscopic Characterization
The following spectroscopic data assist in confirming the structure and purity of this compound:
IR (KBr, cm⁻¹) : 3342 (N-H stretching), 1652 (C=O stretching), 1337 and 1158 (SO₂ asymmetric and symmetric stretching), 1598 (C=C stretching).
¹³C NMR (100 MHz, DMSO-d₆) : δ 165.7, 151.8, 142.4, 142.0, 140.8, 134.5, 130.2, 129.2, 128.9, 128.5, 127.4, 125.4, 118.5, 110.7, 107.6, 36.2.
Mass Spectrometry : m/z 409 [M+H]⁺, 431 [M+Na]⁺, 447 [M+K]⁺.
Elemental Analysis : Calculated for C₂₀H₁₈N₂O₄S: C, 62.82; H, 4.74; N, 7.33; S, 8.38. Found: C, 62.75; H, 4.80; N, 7.28; S, 8.42.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, and how is its purity validated?
- Synthesis Methodology : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Sulfonamide Formation : Coupling 4-aminobenzoic acid derivatives with (E)-styrylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Amidation : Reacting the sulfonamide intermediate with furan-2-ylmethylamine using coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .
- Characterization : Purity and structure are confirmed via:
- NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent connectivity and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
- Solubility : Poor aqueous solubility (common in benzamide derivatives) necessitates use of DMSO or DMF for biological assays. Solubility in organic solvents (e.g., CHCl₃, THF) is higher .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres to preserve the sulfonamide and styryl groups .
- Thermal Behavior : Differential Scanning Calorimetry (DSC) reveals a melting point range of 180–185°C, with decomposition above 250°C .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies elucidate its mechanism?
- Mechanistic Studies :
- Enzyme Inhibition Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are dose-dependent, with structural analogs showing sub-µM potency .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki). The styryl group enhances π-π stacking with aromatic residues in binding pockets .
- Contradiction Analysis : Discrepancies in activity data may arise from:
- Impurities : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% before assays .
- Assay Conditions : Variances in buffer pH or reducing agents can alter sulfonamide reactivity .
Q. What structure-activity relationships (SAR) govern its pharmacological profile?
- Key Modifications :
- Styryl Group (E/Z Isomerism) : The (E)-configuration optimizes planarity for target binding, while (Z)-isomers show reduced activity due to steric hindrance .
- Furan Substituents : Replacing furan with thiophene decreases solubility but increases logP, affecting membrane permeability .
- Computational Insights :
- DFT Calculations : Predict electron density distribution; the sulfonamide acts as a hydrogen-bond acceptor, critical for target engagement .
- Molecular Docking : Models suggest the styryl group occupies hydrophobic pockets in kinase active sites .
Q. How can the compound be quantified in complex biological matrices?
- Analytical Methods :
- LC-MS/MS : Employ a C18 column with ESI+ ionization. Quantify using transitions m/z 450 → 312 (sulfonamide cleavage) and 450 → 198 (furan fragmentation) .
- Spectrofluorometry : Leverage the styryl group’s intrinsic fluorescence (λex = 320 nm, λem = 410 nm) for low-concentration detection (LOD = 0.1 µg/mL) .
Key Research Gaps and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
